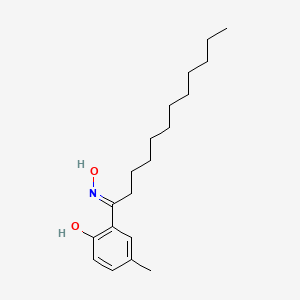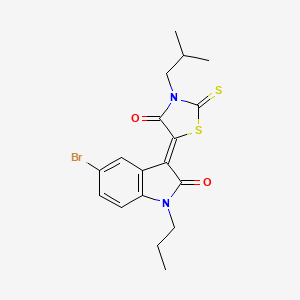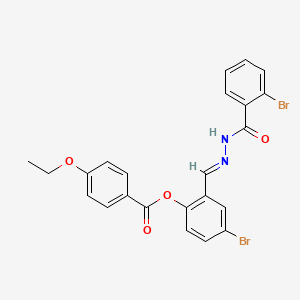
N'-(2-Hydroxy-3-methoxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-Hidroxi-3-metoxibencilideno)-5-(1-metil-1H-pirrol-2-il)-1H-pirazol-3-carbohidrazida es un compuesto orgánico complejo con la fórmula molecular C15H17N3O3
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-(2-Hidroxi-3-metoxibencilideno)-5-(1-metil-1H-pirrol-2-il)-1H-pirazol-3-carbohidrazida típicamente implica la condensación de 2-hidroxi-3-metoxibenzaldehído con 5-(1-metil-1H-pirrol-2-il)-1H-pirazol-3-carbohidrazida bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol, y un catalizador, como ácido acético, a temperaturas elevadas .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-(2-Hidroxi-3-metoxibencilideno)-5-(1-metil-1H-pirrol-2-il)-1H-pirazol-3-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en sus formas reducidas.
Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones típicamente implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir óxidos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N'-(2-Hidroxi-3-metoxibencilideno)-5-(1-metil-1H-pirrol-2-il)-1H-pirazol-3-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual N'-(2-Hidroxi-3-metoxibencilideno)-5-(1-metil-1H-pirrol-2-il)-1H-pirazol-3-carbohidrazida ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Las vías y los objetivos exactos aún están bajo investigación, pero los estudios preliminares sugieren la participación en las vías de estrés oxidativo y apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- N'-(2-Hidroxi-3-metoxibencilideno)-2-(1-metil-1H-pirrol-2-il)acetohidrazida
- N'-(2-Hidroxi-3-metoxibencilideno)-3-(1-metil-1H-pirrol-2-il)propionohidrazida
Singularidad
N'-(2-Hidroxi-3-metoxibencilideno)-5-(1-metil-1H-pirrol-2-il)-1H-pirazol-3-carbohidrazida es única debido a su configuración estructural específica, que confiere propiedades químicas y biológicas distintas
Propiedades
Número CAS |
402509-44-8 |
|---|---|
Fórmula molecular |
C17H17N5O3 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17N5O3/c1-22-8-4-6-14(22)12-9-13(20-19-12)17(24)21-18-10-11-5-3-7-15(25-2)16(11)23/h3-10,23H,1-2H3,(H,19,20)(H,21,24)/b18-10+ |
Clave InChI |
YOJIHZDMXCCNAY-VCHYOVAHSA-N |
SMILES isomérico |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |
SMILES canónico |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)


![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)

![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)
![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010789.png)

